1-(Methylsulfanyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid, also known as MSC, is a cyclopropane derivative that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. Studies have shown that this compound can interact with GABA(A) receptors and voltage-gated sodium channels, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated sodium channels, and the activation of GABA(A) receptors. In addition, this compound has been shown to have cardioprotective effects, potentially through its ability to inhibit calcium influx in cardiac cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research related to 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid, including further studies on its mechanism of action, its potential applications in the treatment of neurological and cardiovascular disorders, and its potential use as a tool for studying the effects of cyclopropane derivatives on biological systems. Additionally, studies on the toxicity and safety of this compound at different concentrations may help to inform its potential use in future experiments.
Scientific Research Applications
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has shown potential as a tool for studying the effects of cyclopropane derivatives on various biological systems, including the nervous system and cardiovascular system.
properties
IUPAC Name |
1-methylsulfanylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDQABULEQWLGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273264 | |
Record name | 1-(Methylthio)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35120-12-8 | |
Record name | 1-(Methylthio)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35120-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylthio)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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